molecular formula C13H17ClN6S B6470275 5-chloro-N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2640845-24-3

5-chloro-N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B6470275
CAS No.: 2640845-24-3
M. Wt: 324.83 g/mol
InChI Key: TZPLDHFUOBCGDF-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine is a heterocyclic small molecule featuring a pyrimidine core substituted with a chlorine atom at position 5 and an N-methyl-N-piperidinyl-thiadiazole moiety. Its structure combines a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) with a 1,3,4-thiadiazole group (a five-membered ring containing two nitrogen and one sulfur atom) linked via a piperidine scaffold.

Key structural features:

  • Pyrimidine core: Provides a planar aromatic system for π-π interactions in binding pockets.
  • 5-Chloro substituent: Enhances electron-withdrawing effects and steric bulk.
  • 1,3,4-Thiadiazole-piperidine side chain: Introduces conformational flexibility and sulfur-mediated hydrogen bonding.

Properties

IUPAC Name

5-chloro-N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6S/c1-9-17-18-13(21-9)20-5-3-11(4-6-20)19(2)12-15-7-10(14)8-16-12/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPLDHFUOBCGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with analogues reported in the literature, focusing on substituents and molecular properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target/Activity Reference
Target Compound Pyrimidine 5-Cl, N-methyl-N-(piperidinyl-thiadiazole) ~380.3 (calculated) Not explicitly reported
MK-8189 (Compound 16) Pyrimidine 2-Me, cyclopropylmethoxy, thiadiazole-methyl 369.15 PDE10A inhibitor (schizophrenia)
5-Chloro-4-imidazo[1,2-a]pyridin-3-yl-N-(pyrazol-4-yl)pyrimidin-2-amine Pyrimidine-imidazole 5-Cl, imidazopyridine, piperidinyl-pyrazole 408.89 Kinase inhibition (anticancer)
5-Chloro-N-(4-methylphenyl)-2-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine Pyrimidine-imidazole 5-Cl, trifluoromethyl-imidazopyridine, 4-MePh 443.8 Not reported; structural similarity to kinase inhibitors
2-Chloro-5-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine Pyrimidine 2-Cl, 5-Me, pyrazole 253.7 Antimicrobial or enzyme modulation
Key Observations:

Substituent Impact on Activity: The 5-chloro group is conserved in multiple pyrimidine derivatives (e.g., target compound, ), likely enhancing binding affinity through halogen bonding. Trifluoromethyl groups (e.g., ) may enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration.

Molecular Weight Trends :

  • Derivatives with extended aromatic systems (e.g., imidazopyridine in ) exhibit higher molecular weights (>400 g/mol), which may limit bioavailability compared to simpler analogues like MK-8189 (369.15 g/mol) .
Physicochemical Data:
  • HRMS (High-Resolution Mass Spectrometry) : Analogues such as MK-8189 show precise mass matches (e.g., [M+H]+ calculated 369.1492, found 369.1493) , suggesting similar accuracy for the target compound.
  • Solubility : Piperidine and thiadiazole moieties may improve aqueous solubility compared to purely aromatic systems.

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